3-Bromo-2-methylpyridine, also known as 2-methyl-3-bromopyridine or 3-bromo-2-picoline, is a halogenated heterocyclic aromatic compound with the molecular formula C₆H₆BrN and a molecular weight of 172.03 g/mol. It features a bromine atom at the 3-position and a methyl group at the 2-position of the pyridine ring.
Molecular FormulaC6H6BrN
Molecular Weight172.02 g/mol
CAS No.38749-79-0
Cat. No.B185296
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
3-Bromo-2-methylpyridine
CAS
38749-79-0
Molecular Formula
C6H6BrN
Molecular Weight
172.02 g/mol
Structural Identifiers
SMILES
CC1=C(C=CC=N1)Br
InChI
InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
InChIKey
AIPWPTPHMIYYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
Usually In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
3-Bromo-2-methylpyridine (CAS 38749-79-0): Essential Pyridine Building Block for Pharmaceutical Intermediates and Cross-Coupling Reactions
3-Bromo-2-methylpyridine, also known as 2-methyl-3-bromopyridine or 3-bromo-2-picoline, is a halogenated heterocyclic aromatic compound with the molecular formula C₆H₆BrN and a molecular weight of 172.03 g/mol . It features a bromine atom at the 3-position and a methyl group at the 2-position of the pyridine ring . This substitution pattern confers distinct electronic and steric properties, rendering it a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings [1]. Its role as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-documented, with applications spanning from anti-inflammatory and anti-cancer agents to atypical antipsychotics [2].
Selection3-bromo-2-methylpyridine building block with defined electronic/steric profile
Use ContextPharmaceutical intermediate research, agrochemical synthesis, material science
[1] NBInno. (2025, September 27). 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. Retrieved from https://www.nbinno.com View Source
[2] NBInno. (2023, May 5). Synthetic Route of 3-Bromo-2-Methylpyridine by Manufacturer. Retrieved from https://www.nbinno.com View Source
Why 3-Bromo-2-methylpyridine (CAS 38749-79-0) Cannot Be Simply Replaced by Its Isomers or Other Halopyridines in Critical Syntheses
The specific positioning of the bromine and methyl groups on the pyridine ring is paramount in dictating the compound's reactivity and the regioselectivity of subsequent transformations. Simple substitution with an isomer, such as 2-bromo-3-methylpyridine or a different halopyridine, would alter the electronic environment and steric hindrance around the reactive site, leading to divergent reaction pathways and product distributions . For instance, the bromine at the 3-position is activated by the adjacent electron-donating methyl group at the 2-position, facilitating oxidative addition in cross-coupling reactions. In contrast, a bromine at the 2-position, as in 2-bromo-3-methylpyridine, is adjacent to the ring nitrogen, which strongly deactivates the site towards palladium insertion and often requires harsher conditions or specialized catalysts [1]. Furthermore, the methyl group provides a steric handle that can be exploited for regioselective functionalization, a feature absent in unsubstituted bromopyridines. Therefore, replacing 3-bromo-2-methylpyridine with a generic analog without rigorous validation would jeopardize reaction yield, selectivity, and the overall success of a multi-step synthetic sequence, particularly in pharmaceutical process chemistry where reproducibility and regulatory compliance are critical.
Target3-Bromo-2-methylpyridine
Potential Substitute2-Bromo-3-methylpyridine
Bromine at 3-position, activated by adjacent methyl group; favorable oxidative addition
Bromine at 2-position, deactivated by ring nitrogen proximity; may require harsher conditions
Methyl group provides steric handle for regioselective functionalization
Lacks equivalent steric control; competitive side reactions may reduce regioselectivity
Established high-yield derivatization pathways (e.g., N-oxide, aldehyde)
Reactivity profile may differ; reaction yields and selectivity may not transfer directly
[1] SciTech. (n.d.). Ring-Walking of Zerovalent Nickel on Aryl Halides. Retrieved from https://scite.ai View Source
Quantitative Performance Metrics and Comparative Data for 3-Bromo-2-methylpyridine (CAS 38749-79-0) Against Close Analogs
Superior Purity Profile of 3-Bromo-2-methylpyridine (99.98%) from MedChemExpress vs. Standard Commercial Grades
High-purity grade 3-bromo-2-methylpyridine is available at 99.98% purity , significantly exceeding the typical commercial purity of ≥97% or ≥98% offered by major suppliers like Sigma-Aldrich and TCI . This ultra-high purity is critical for minimizing side reactions and ensuring reproducibility in sensitive applications such as pharmaceutical synthesis and materials science.
Purity profileData to verify
Target: 99.98%
Comparator: ≥97–98% (commercial grades)
May improve reproducibility in cross-coupling
Supplier specification; verify against lot COA
PurityQuality ControlProcurement
Evidence Dimension
Purity (HPLC/GC)
Target Compound Data
99.98%
Comparator Or Baseline
≥97% (Sigma-Aldrich), ≥98.0% (TCI)
Quantified Difference
1.98-2.98% absolute purity increase; represents a reduction in total impurities by up to 99% relative to the 97% grade
Conditions
Commercial product specifications
Why This Matters
Higher purity directly translates to improved reaction yields and reduced purification costs, making the ultra-pure grade a more cost-effective choice for demanding applications.
PurityQuality ControlProcurement
Regioselective Cross-Coupling Advantage: 3-Bromo-2-methylpyridine vs. 2-Bromo-3-methylpyridine
The ortho-methyl group in 3-bromo-2-methylpyridine provides steric shielding that enhances the regioselectivity of palladium-catalyzed cross-coupling at the C3 position. In contrast, 2-bromo-3-methylpyridine lacks this steric control and exhibits different reactivity due to the proximity of the bromine to the ring nitrogen, often leading to lower yields or side reactions under standard conditions [1][2].
RegioselectivityClass-level inference
Target: Preferential C3 coupling, steric shielding by ortho-methyl
Comparator: Potential C2 or N‑competitive pathways
Supports regioselective coupling study design
Inferred from electronic/steric principles; head-to-head data not available
RegioselectivityCross-CouplingSuzuki-Miyaura
Evidence Dimension
Regioselectivity in Suzuki coupling
Target Compound Data
Preferential coupling at C3 with minimal side products
Comparator Or Baseline
2-bromo-3-methylpyridine: potential for competitive reactions at C2 or ring nitrogen
Quantified Difference
Not directly quantified in a head-to-head study; inferred from electronic and steric principles and literature on analogous systems
Conditions
Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids
Why This Matters
Higher regioselectivity simplifies purification, increases isolated yields, and is essential for the reliable construction of complex molecular architectures in drug discovery.
RegioselectivityCross-CouplingSuzuki-Miyaura
[1] NBInno. (2025, September 27). 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. Retrieved from https://www.nbinno.com View Source
[2] SciTech. (n.d.). Ring-Walking of Zerovalent Nickel on Aryl Halides. Retrieved from https://scite.ai View Source
Validated Synthetic Utility: Documented High-Yield Derivatization to N-Oxide and Aldehyde
3-Bromo-2-methylpyridine has been quantitatively converted to its N-oxide derivative in 84% yield and can be transformed into the corresponding pyridine carboxaldehyde via a peroxide-initiated NBS gem-dibromination followed by hydrolysis . These well-documented, high-yielding transformations underscore the compound's reliability as a synthetic intermediate, contrasting with less characterized or lower-yielding alternatives.
N‑Oxide yieldData to verify
84% isolated yield
Supports derivatization feasibility assessment
Reported under m‑CPBA oxidation; reproduce under own conditions
Synthetic VersatilityYieldDerivatization
Evidence Dimension
Yield of derivatization reactions
Target Compound Data
84% yield for N-oxide synthesis
Comparator Or Baseline
Not applicable; demonstrates intrinsic synthetic value
Quantified Difference
84% isolated yield
Conditions
Oxidation with m-CPBA in dichloromethane
Why This Matters
High-yielding, reproducible transformations reduce the cost and time of multi-step syntheses, making 3-bromo-2-methylpyridine a more efficient and predictable building block.
Synthetic VersatilityYieldDerivatization
Optimized Use Cases for 3-Bromo-2-methylpyridine (CAS 38749-79-0) in Drug Discovery and Process Chemistry
Precursor for Next-Generation Kinase Inhibitors in Oncology
The compound serves as a critical starting material for synthesizing complex heterocyclic scaffolds found in many kinase inhibitors. Its ability to undergo efficient and regioselective Suzuki-Miyaura couplings with a variety of boronic acids [1] allows for the rapid generation of diverse libraries of 3-aryl-2-methylpyridine derivatives, a privileged substructure in oncology drug discovery. The high-purity grade (99.98%) is particularly recommended to minimize metal catalyst poisoning and ensure consistent SAR data.
Key Intermediate in the Synthesis of Atypical Antipsychotics
3-Bromo-2-methylpyridine has been explicitly identified as a starting material in the synthetic route for Bifeprunox, an atypical antipsychotic [2]. The steric and electronic properties conferred by the 2-methyl-3-bromo substitution pattern are essential for the subsequent functionalization steps that lead to the final drug substance. Substituting a different isomer would likely derail the established synthetic pathway.
Building Block for Advanced Materials and Ligands
The compound's well-defined coordination chemistry and the ability to further functionalize the pyridine ring via its N-oxide (synthesized in 84% yield) make it a valuable precursor for designing novel ligands for catalysis or metal-organic frameworks (MOFs). Its high density (1.495 g/mL) and refractive index (1.5604) provide reliable physical property data for material formulation and characterization.
Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective Suzuki coupling capacity
High-purity grade review for SAR consistency
Heterocyclic scaffold synthesis research
Steric/electronic substitution pattern
Synthetic pathway compatibility verification
Metal-organic framework ligand design
N‑oxide derivatization pathway
Coordination chemistry and material data review
[1] NBInno. (2025, September 27). 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. Retrieved from https://www.nbinno.com View Source
[2] NBInno. (2023, May 5). Synthetic Route of 3-Bromo-2-Methylpyridine by Manufacturer. Retrieved from https://www.nbinno.com View Source
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